molecular formula C3H7ClN4 B2769869 (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride CAS No. 1197157-75-7

(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride

Cat. No.: B2769869
CAS No.: 1197157-75-7
M. Wt: 134.57
InChI Key: SQXRGHNXMHGTIO-UHFFFAOYSA-N
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Description

(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C3H7ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-amino-1,2,4-triazole, formaldehyde, hydrochloric acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

    Procedure: 3-amino-1,2,4-triazole is dissolved in water, followed by the addition of formaldehyde and hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical processes. These interactions can modulate enzyme activity, inhibit microbial growth, and affect cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (1H-1,2,3-Triazol-4-yl)methanamine hydrochloride
  • (5-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
  • 1H-1,2,4-Triazole-5-methanamine hydrochloride

Uniqueness

(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

1H-1,2,4-triazol-5-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.ClH/c4-1-3-5-2-6-7-3;/h2H,1,4H2,(H,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXRGHNXMHGTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197157-75-7
Record name 1197157-75-7
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